4-Methyl-1,1-diphenylpentan-2-amine
Description
4-Methyl-1,1-diphenylpentan-2-amine is a branched aliphatic amine featuring a pentan-2-amine backbone substituted with a methyl group at the 4-position and two phenyl groups at the 1-position. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic rings and steric hindrance from the bulky substituents. Such compounds are often employed in medicinal chemistry as intermediates for drug candidates, particularly those targeting the central nervous system (CNS), where lipophilicity aids blood-brain barrier penetration .
Properties
IUPAC Name |
4-methyl-1,1-diphenylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJINWKVCCYYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenylpentan-2-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of a suitable intermediate, such as 4-Methyl-1,1-diphenylpentan-2-one, through a Friedel-Crafts alkylation reaction.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the intermediate ketone to the amine.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,1-diphenylpentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
4-Methyl-1,1-diphenylpentan-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-diphenylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 4-Methyl-1,1-diphenylpentan-2-amine but differ in substituent patterns or backbone length:
Physicochemical Properties
- Lipophilicity : The diphenyl substituents in this compound significantly increase logP (estimated >4), compared to 4-Methylpentan-2-amine (logP ~1.5) .
- Basicity : The amine group in the target compound is less basic (pKa ~9–10) than 4-Methoxy-4-methylpentan-1-amine (pKa ~8.5), where the methoxy group destabilizes the protonated form .
- Solubility : Diphenyl substitution reduces water solubility (<0.1 mg/mL), whereas 4-Methylpentan-2-amine is more soluble (~10 mg/mL) due to the absence of aromatic rings .
Research Findings and Data Gaps
- Analytical Challenges : The steric bulk of diphenyl groups complicates chromatographic analysis. Methods like UHPLC-QqTOF-MS (as used in for wine nucleophiles) could improve detection .
- Toxicity and Safety: No direct data exist for the target compound. However, structurally similar amines (e.g., 4-Methoxy-4-methylpentan-1-amine) show moderate toxicity in animal models (LD₅₀ ~200 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
